

Spectroscopic Data Comparison for the Authentication of 2-Hydroxymethylclavam

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for the authentication of **2-Hydroxymethylclavam**. Due to the limited availability of published experimental spectra for **2-Hydroxymethylclavam**, this document focuses on a detailed presentation of spectroscopic data for the closely related and well-characterized compound, clavulanic acid. The structural similarities between these two compounds allow for a valuable comparative framework for authentication purposes.

Overview

Authentication of pharmaceutical compounds is critical for ensuring safety and efficacy. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed chemical fingerprint of a molecule, allowing for its unambiguous identification and purity assessment. This guide outlines the expected spectroscopic characteristics of **2-Hydroxymethylclavam** and compares them with experimental data for clavulanic acid.

Chemical Structures



Compound	Structure
2-Hydroxymethylclavam	Chemical Formula: C ₆ H ₉ NO ₃ Molecular Weight: 143.14 g/mol [1]
Clavulanic Acid	Chemical Formula: C ₈ H ₉ NO ₅ Molecular Weight: 199.16 g/mol [2]

Spectroscopic Data Comparison

The following tables summarize the available experimental spectroscopic data for clavulanic acid and the expected data for **2-Hydroxymethylclavam** based on its chemical structure.

Table 1: ¹H NMR Data (Proton NMR)

Clavulanic Acid (Amine Salt) ¹	2-Hydroxymethylclavam (Expected)
Solvent: D ₂ O	Solvent: D ₂ O (Predicted)
Chemical Shift (ppm)	Assignment
Signal data available in referenced literature[3]	Protons of the clavam core and side chain

¹Note: Specific peak assignments for clavulanic acid can be found in the cited literature. The spectrum of the amine salt is presented as a reference.

Table 2: 13C NMR Data (Carbon NMR)

Clavulanic Acid (Expected)	2-Hydroxymethylclavam (Expected)
Expected Chemical Shift (ppm)	Assignment
~50-70	Aliphatic carbons in the clavam ring
~100-150	Olefinic carbons in the side chain
~170-180	Carbonyl and carboxyl carbons

Table 3: FTIR (Fourier-Transform Infrared) Spectroscopy Data



Clavulanic Acid¹	2-Hydroxymethylclavam (Expected)
Wavenumber (cm ⁻¹)	Assignment
3200-3500	O-H stretching (carboxylic acid)[4]
1700-1800	C=O stretching (β-lactam ring)[4]
~1650	C=C stretching (side chain)
~1700	C=O stretching (carboxylic acid)[4]

¹Note: The FTIR spectrum of clavulanic acid is often analyzed in combination with amoxicillin in pharmaceutical preparations.[4][5][6]

Table 4: Mass Spectrometry (MS) Data

Clavulanic Acid	2-Hydroxymethylclavam
Ionization Mode	m/z
ESI-	[M-H] ⁻ = 198.0[7]

Note: The mass-to-charge ratio (m/z) for **2-Hydroxymethylclavam** is calculated based on its exact mass of 143.0582 g/mol .[1]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.



- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g., TMS or the residual solvent peak).

FTIR Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.
- Instrument: A standard FTIR spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio.[4]
- Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry

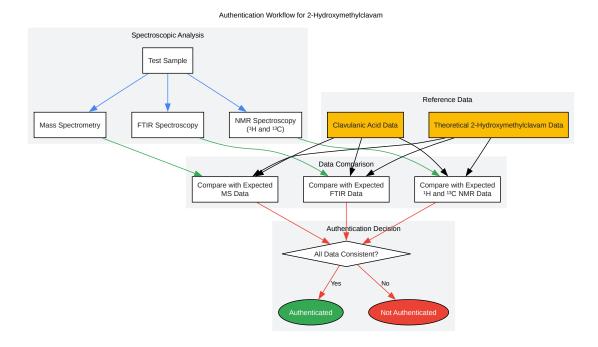
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol, or water) to a concentration of approximately 1 μg/mL.
- Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8]
- Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically
 done via direct infusion or coupled with a liquid chromatography (LC) system.[8][9] Acquire
 the mass spectrum in either positive or negative ion mode. For structural confirmation,
 tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.[10]



• Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Authentication Workflow

The following diagram illustrates a logical workflow for the authentication of a sample purported to be **2-Hydroxymethylclavam** using the comparative spectroscopic data.





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Caption: Authentication workflow for **2-Hydroxymethylclavam**.

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